(2-Bromobenzyl)triphenylphosphonium bromide
Overview
Description
(2-Bromobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H21Br2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by the presence of a bromobenzyl group attached to a triphenylphosphonium moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromobenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromobenzyl bromide. The reaction typically takes place in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter time compared to conventional heating methods. The reaction is carried out in the presence of triphenylphosphine and 2-bromobenzyl bromide in THF at 60°C for 30 minutes .
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzyltriphenylphosphonium salts, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
(2-Bromobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of Wittig reagents, which are essential for the formation of alkenes from carbonyl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, such as indoles, which have various pharmacological properties.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromobenzyl)triphenylphosphonium bromide involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the benzyltriphenylphosphonium cation, which can undergo various reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobenzyl)triphenylphosphonium bromide
- (2-Aminobenzyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
Uniqueness
(2-Bromobenzyl)triphenylphosphonium bromide is unique due to the presence of the bromine atom at the 2-position of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-bromophenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUPTFWVTVISEG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471284 | |
Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36901-75-4 | |
Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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